molecular formula C15H25ClN6O5 B3415317 Ganciclovir mono-N-methyl valinate CAS No. 1401661-95-7

Ganciclovir mono-N-methyl valinate

Cat. No.: B3415317
CAS No.: 1401661-95-7
M. Wt: 404.85 g/mol
InChI Key: UOXYIRLWWGUICN-FTCYEJDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganciclovir mono-N-methyl valinate is a derivative of ganciclovir, a potent antiviral agent primarily used to treat cytomegalovirus (CMV) infections. This compound is a prodrug, meaning it is metabolized in the body to produce an active drug. This compound is specifically designed to improve the bioavailability and pharmacokinetic properties of ganciclovir, making it more effective in clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ganciclovir mono-N-methyl valinate involves several steps, starting from ganciclovir. One common method includes the esterification of ganciclovir with N-methyl valine. This process typically involves the use of coupling agents such as N,N-dicyclohexyl carbodiimide (DCC) or N,N-carbonyl diimidazole (CDI) in the presence of a solvent like dimethylformamide (DMF). The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving automated systems for monitoring and controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ganciclovir mono-N-methyl valinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride

Major Products Formed

Scientific Research Applications

Ganciclovir mono-N-methyl valinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ganciclovir mono-N-methyl valinate involves its conversion to ganciclovir in the body. Ganciclovir is then phosphorylated to its active triphosphate form by viral and cellular kinases. The active form inhibits viral DNA polymerase, preventing the replication of viral DNA. This selective inhibition is due to the higher affinity of ganciclovir triphosphate for viral DNA polymerase compared to cellular DNA polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ganciclovir mono-N-methyl valinate is unique in its specific design to enhance the bioavailability and pharmacokinetics of ganciclovir. Its selective esterification with N-methyl valine allows for more efficient absorption and conversion to the active drug, making it particularly effective in clinical settings .

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O5/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23)/t9?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCULVLZZAGESAT-AXDSSHIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401661-95-7
Record name Ganciclovir mono-N-methyl valinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401661957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MZ130SU8O7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ130SU8O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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